molecular formula C20H32O3 B1247423 Dunniana acid B

Dunniana acid B

Cat. No.: B1247423
M. Wt: 320.5 g/mol
InChI Key: OACSWPFHEOKUGW-JNSXJZLISA-N
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Description

Dunniana acid B is a bioactive compound derived from Clausena dunniana Levl., a subtropical evergreen tree native to regions such as southwestern China (Hubei, Guangxi, Guizhou, and Yunnan) . This species thrives in karst mountain habitats, where environmental factors like topography and canopy height significantly influence its leaf traits, including secondary metabolite production . The compound is likely classified among monoterpenoids, sesquiterpenoids, or phenolic derivatives, which dominate the essential oil profile of C. dunniana leaves. A study using gas chromatography-mass spectrometry (GC-MS) identified 34 compounds in its essential oil, accounting for 99.64% of the total composition, with monoterpenoids and sesquiterpenoids as major constituents . While the exact structure of this compound remains unspecified in available literature, its functional properties are inferred from the plant’s ecological adaptations and chemotaxonomic relationships with other Clausena species.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

5-[(3aR,4S,5R,7aR)-2-formyl-1,4,5,7a-tetramethyl-3a,5,6,7-tetrahydro-3H-inden-4-yl]-3-methylpentanoic acid

InChI

InChI=1S/C20H32O3/c1-13(10-18(22)23)6-8-19(4)14(2)7-9-20(5)15(3)16(12-21)11-17(19)20/h12-14,17H,6-11H2,1-5H3,(H,22,23)/t13?,14-,17-,19+,20+/m1/s1

InChI Key

OACSWPFHEOKUGW-JNSXJZLISA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(C)CC(=O)O)CC(=C2C)C=O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(C)CC(=O)O)CC(=C2C)C=O)C

Synonyms

dunniana acid B

Origin of Product

United States

Comparison with Similar Compounds

Chemical Profiles of Clausena Species

Dunniana acid B shares chemotaxonomic similarities with compounds from related species, such as Clausena lansium and Clausena lenis. The table below summarizes key constituents of their leaf essential oils, based on GC-MS analyses :

Compound Category C. dunniana (34 compounds) C. lansium (62 compounds) C. lenis (19 compounds)
Monoterpenoids 48.2% 52.6% 38.9%
Sesquiterpenoids 34.1% 28.4% 41.2%
Phenolic Derivatives 12.3% 9.8% 8.7%
Aliphatic Compounds 5.4% 9.2% 11.2%

Key Findings :

  • Monoterpenoid Dominance: C. dunniana and C. lansium exhibit higher monoterpenoid content, which correlates with antimicrobial and antioxidant activities. This compound’s putative monoterpenoid structure may explain its role in plant defense mechanisms .
  • Sesquiterpenoid Variation: C. lenis shows elevated sesquiterpenoid levels (41.2%), suggesting divergent ecological strategies. Sesquiterpenoids in C. dunniana (34.1%) may contribute to its adaptability in nutrient-poor karst soils .
  • dunniana’s higher phenolic percentage (12.3%) compared to other species. Phenolics are critical for UV protection and pathogen resistance in harsh habitats .
Functional and Ecological Comparisons
  • Environmental Adaptability : C. dunniana in summit habitats produces smaller, thicker leaves with higher dry-matter content, indicative of conservative resource use. This trait may enhance this compound’s concentration under stress .
  • Bioactivity : While C. lansium’s essential oils are rich in lansiumamide (a bioactive amide), C. dunniana’s compounds, including this compound, may exhibit unique anti-inflammatory or cytotoxic properties, pending further isolation studies .
  • Synthetic Analogues : Compared to synthetic nitroacetamide derivatives (e.g., ranitidine-related compounds), this compound likely lacks the nitro group but shares functional similarities in sulfur-containing moieties, as seen in Clausena thioethers .
Methodological Considerations

Analytical techniques such as GC-MS and high-performance liquid chromatography (HPLC) are critical for differentiating this compound from structurally similar compounds. For instance, C. lansium’s lansiumamide requires reverse-phase HPLC for quantification, whereas this compound’s volatility makes GC-MS ideal . Standardized protocols for compound identification, as outlined in biomedical reporting guidelines, ensure reproducibility .

Q & A

Q. How can multi-omics approaches (proteomics, metabolomics) clarify this compound’s polypharmacology and off-target effects?

  • Methodological Answer: Integrate untargeted metabolomics (GC-MS, LC-MS) with phosphoproteomics to map signaling cascades. Use pathway enrichment tools (IPA, MetaboAnalyst) and validate hubs via CRISPR-Cas9 screens. Share raw data in repositories like MetaboLights to enhance reproducibility .

Guidelines for Data Reporting and Reproducibility

  • Data Tables: Include raw datasets (e.g., IC₅₀ values, spectral peaks) in supplementary materials. Use SI units and significant figures consistently .
  • Contradiction Analysis: Apply the TRIAGE framework (Transparency, Reproducibility, Interpretation, Alignment, Generalizability, Ethics) to dissect conflicting results .
  • Ethical Compliance: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dunniana acid B
Reactant of Route 2
Dunniana acid B

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